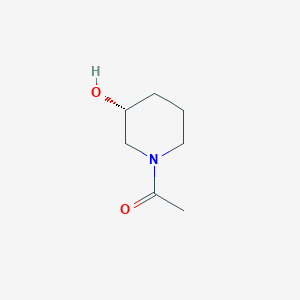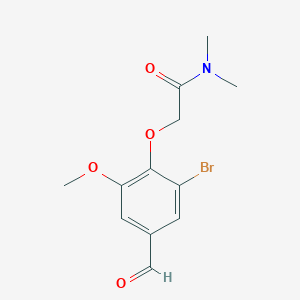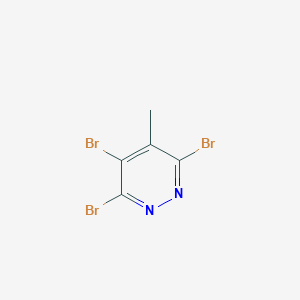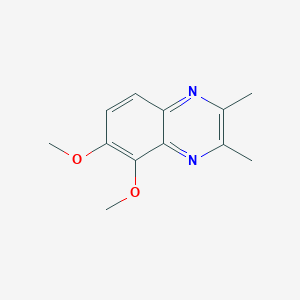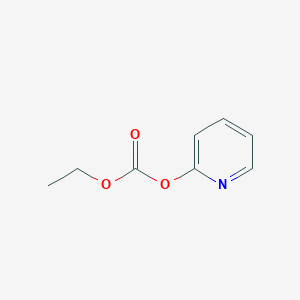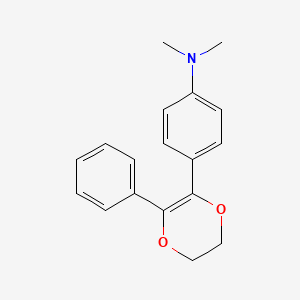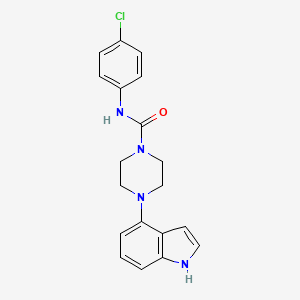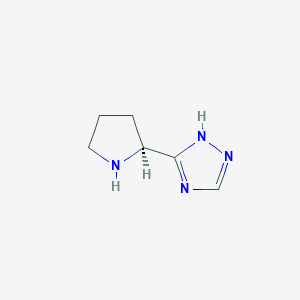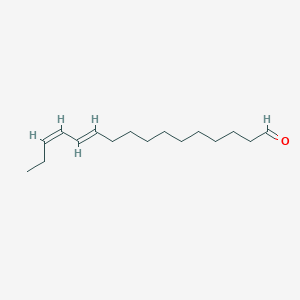
11E,13Z-Hexadecadienal
Descripción general
Descripción
11E,13Z-Hexadecadienal is a chemical compound known for its role as a sex pheromone in various insect species. This compound is characterized by its unique structure, which includes a conjugated diene system. It is primarily used in the field of entomology for pest control through mating disruption.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11E,13Z-Hexadecadienal typically involves multiple steps. One common method starts with commercially available 10-bromo-1-decanol. The synthetic scheme includes key steps such as alkylation of lithium alkyne under low temperature, cis-Wittig olefination of the aldehyde with propylidentriphenylphosphorane, and hydroboration-protonolysis of alkyne. This route provides this compound in a 23.0% total yield via an eight-step sequence .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 11E,13Z-Hexadecadienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hydroxide.
Reduction: Lithium aluminium hydride (LiAlH4) is often used for reduction.
Substitution: Reagents like acetic anhydride and pyridine are used for acetylation reactions
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Acetates and other substituted derivatives.
Aplicaciones Científicas De Investigación
11E,13Z-Hexadecadienal has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying conjugated diene systems and their reactivity.
Biology: The compound is crucial in the study of insect behavior, particularly in understanding mating and communication mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used in pest control.
Industry: It is used in the development of environmentally-friendly pest control methods, such as mating disruption techniques in integrated pest management
Mecanismo De Acción
The mechanism of action of 11E,13Z-Hexadecadienal involves its interaction with specific receptors in insects. As a sex pheromone, it binds to olfactory receptors in male insects, triggering a behavioral response that leads to mating. The molecular pathways involved include signal transduction mechanisms that result in the activation of neural circuits responsible for mating behavior .
Comparación Con Compuestos Similares
- 11Z,13Z-Hexadecadienal
- 11Z,13Z-Hexadecadienol
- 11Z,13Z-Hexadecadien-1-yl acetate
- 13-Hexadecen-11-ynal
Comparison: 11E,13Z-Hexadecadienal is unique due to its specific double bond configuration (E,Z), which distinguishes it from other similar compounds like 11Z,13Z-Hexadecadienal. This configuration affects its reactivity and interaction with biological receptors. While similar compounds also serve as sex pheromones, the specific configuration of this compound makes it particularly effective in certain insect species .
Propiedades
IUPAC Name |
(11E,13Z)-hexadeca-11,13-dienal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,16H,2,7-15H2,1H3/b4-3-,6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJGMVSDMQAJPE-DNVGVPOPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CCCCCCCCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C=C\CCCCCCCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


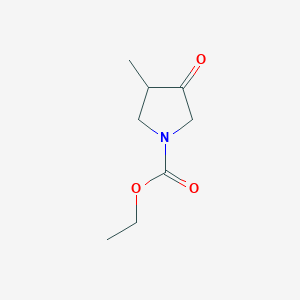
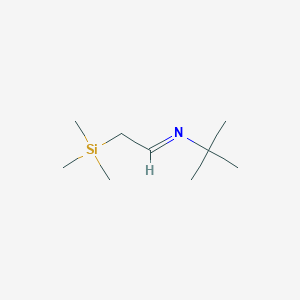
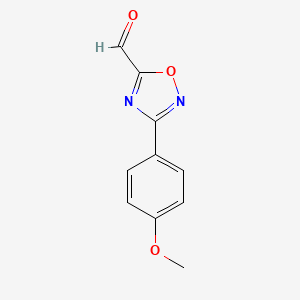
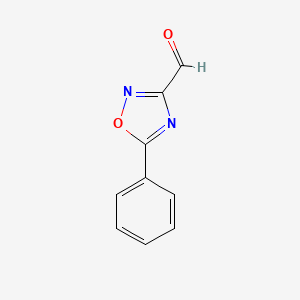
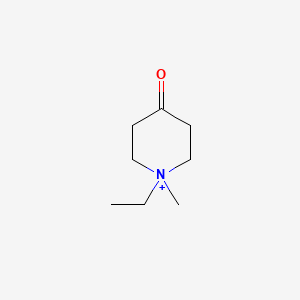
![7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3281273.png)
